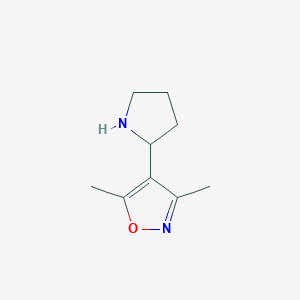

3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole (DPI) is an organic compound that has been studied for its potential uses in a variety of scientific applications. It is an isoxazole derivative, a class of compounds that have been used in the development of medicines and pharmaceuticals. DPI has been studied for its potential use in the synthesis of drugs and other compounds, as well as its ability to act as a catalyst and its potential as a therapeutic agent.

Applications De Recherche Scientifique

Synthesis and Structural Studies

Polysubstituted Pyrrolidines Linked to 1,2,3-Triazoles

Novel pyrrolidines linked to 1,2,3-triazole derivatives, including dimethyl variants, were synthesized. These compounds demonstrated significant anti-proliferative activities against human prostate cancer cells (Ince et al., 2020).

Capture of an Elusive Nitrile Ylide in Isoxazole-Oxazole Photoisomerization

The photochemistry of 3,5-dimethylisoxazole was studied, leading to the capture and characterization of an elusive nitrile ylide intermediate (Nunes, Reva, & Fausto, 2013).

Pharmaceutical Applications

Nonpeptidic αvβ6 Integrin Inhibitor for Idiopathic Pulmonary Fibrosis

A series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including a compound with a 3,5-dimethyl-1H-pyrazol-1-yl group, was synthesized for potential therapeutic application in idiopathic pulmonary fibrosis (Procopiou et al., 2018).

Progesterone Receptor Modulators

Research into the 3,3-dialkyl-5-aryloxindole series of progesterone receptor modulators indicated that compounds with small groups like dimethyl afford potent PR antagonists, with potential applications in female healthcare (Fensome et al., 2008).

Antioxidant and Antimicrobial Properties

New Heterocyclic Compounds as Antioxidants

Novel compounds containing pyrazole, thiazole, and pyridine moieties, based on 3,5-dimethyl-1H-pyrazole, demonstrated significant antioxidant potential (Kaddouri et al., 2020).

Anticonvulsant and Antinociceptive Activity

New hybrid molecules, including derivatives of 3-methyl- or 3,3-dimethyl-pyrrolidine-2,5-diones, showed promising anticonvulsant and antinociceptive activities (Kamiński et al., 2016).

Chemical Reactions and Properties

Isoxazole as β-Diketone Synthons

3,5-Dimethylisoxazole was used in regiospecific metalation and alkylation reactions, showcasing its utility in synthesizing disubstituted isoxazoles and corresponding β-diketones (Brunelle, 1981).

Alkylation of 3,5-Dimethylisoxazole

This study explored the alkylation of 3,5-dimethylisoxazole, yielding isoxazoles with secondary and tertiary alkyl groups, and examined their hydrogenolysis and hydrolysis (Kashima, Tobe, Sugiyama, & Yamamoto, 1973).

Propriétés

IUPAC Name |

3,5-dimethyl-4-pyrrolidin-2-yl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6-9(7(2)12-11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGZSVKOWPTPRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649344 |

Source

|

| Record name | 3,5-Dimethyl-4-(pyrrolidin-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole | |

CAS RN |

1018128-26-1 |

Source

|

| Record name | 3,5-Dimethyl-4-(pyrrolidin-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327041.png)

![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)

![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)

![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)

![2-{[2-(4-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327059.png)

![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)

![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)

![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)